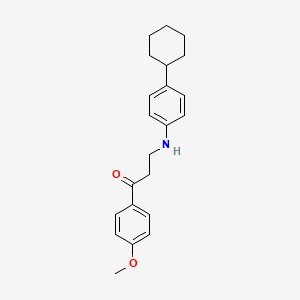

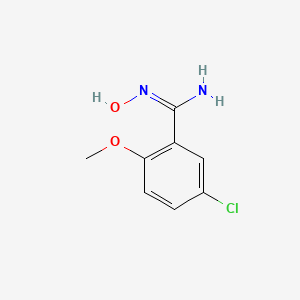

![molecular formula C18H11B B3038743 5-Bromobenzo[c]phenanthrene CAS No. 89523-51-3](/img/structure/B3038743.png)

5-Bromobenzo[c]phenanthrene

Vue d'ensemble

Description

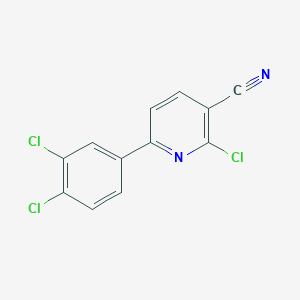

5-Bromobenzo[c]phenanthrene is a chemical compound with the CAS Number: 89523-51-3 . It has a molecular weight of 307.19 and its IUPAC name is 5-bromobenzo[c]phenanthrene . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of 5-Bromobenzo[c]phenanthrene is C18H11Br . It has an average mass of 307.184 Da and a monoisotopic mass of 306.004395 Da . The InChI Code is 1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H .Physical And Chemical Properties Analysis

5-Bromobenzo[c]phenanthrene has a density of 1.5±0.1 g/cm3, a boiling point of 482.9±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 71.9±3.0 kJ/mol and a flash point of 244.7±14.5 °C . The compound has a molar refractivity of 87.5±0.3 cm3 .Applications De Recherche Scientifique

Synthesis and Carcinogenicity Studies

5-Bromobenzo[c]phenanthrene plays a crucial role in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Research by Mirsadeghi et al. (1989) focused on the synthesis of monofluoro- and difluorobenzo(c)phenanthrenes, starting from 5-bromobenzo[c]phenanthrene. They aimed to understand the metabolic activation and detoxification pathways of PAHs, given their carcinogenic potential (Mirsadeghi et al., 1989).

Key Intermediates in Carcinogenic Compounds Synthesis

Kumar (1997) developed a palladium-catalyzed cross-coupling reaction for synthesizing 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene. These compounds are essential intermediates in creating fjord-region diol epoxide metabolites of benzo[c]phenanthrene and benzo[g]chrysene, which are highly carcinogenic (Kumar, 1997).

Applications in Helical Molecular Templates

Research on chiral helical molecular templates by Cheung et al. (1997) involved 5-bromobenzo[c]phenanthrene derivatives. They developed stereoselective diols that served as chiral molecular templates, offering potential applications in molecular engineering (Cheung et al., 1997).

Photooxidation and Optoelectronic Applications

Hamrouni et al. (2020) explored the photooxidation pathway of 5-bromobenzo[c]phenanthrene derivatives, focusing on their chiroptical and photophysical properties. Their research is significant for understanding the electronic properties of these compounds and their potential applications in optoelectronics (Hamrouni et al., 2020).

Epoxidation Studies

A study on the epoxidation of various dibenzocycloalkenes, including 5-bromobenzo[c]phenanthrene, by Mandache et al. (2005) investigated the effects of different catalysts. This research provides insights into the chemical reactivity and potential industrial applications of these compounds in epoxidation processes (Mandache et al., 2005).

Safety And Hazards

5-Bromobenzo[c]phenanthrene is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

5-bromobenzo[c]phenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCQJSKCEVYQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[c]phenanthrene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

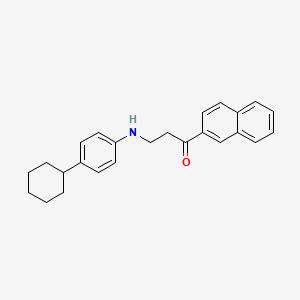

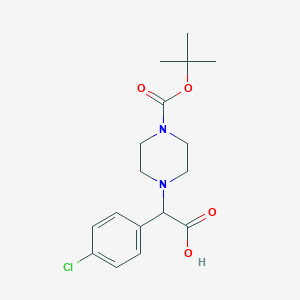

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)

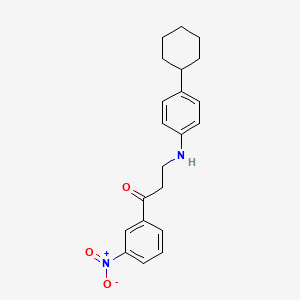

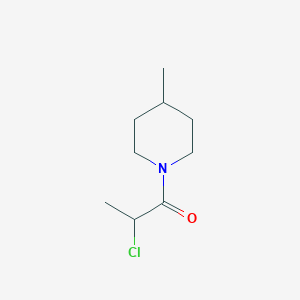

![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)

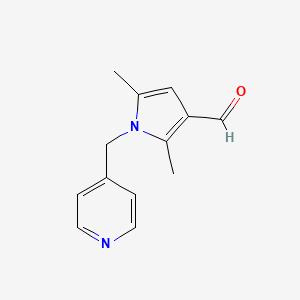

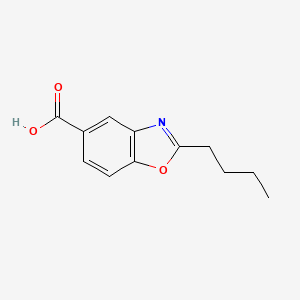

![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)

![(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3038682.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3038683.png)